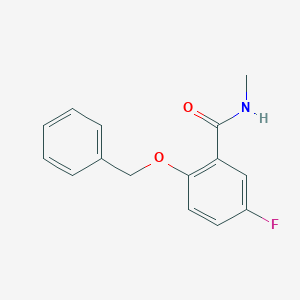

2-(Benzyloxy)-5-fluoro-N-methylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

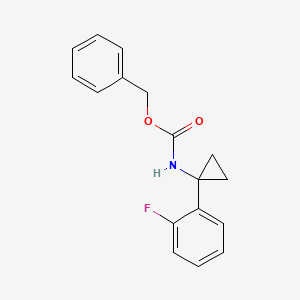

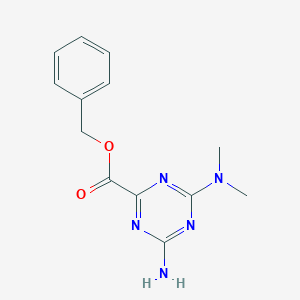

2-(Benzyloxy)-5-fluoro-N-methylbenzamide, commonly known as 2-FMB, is a synthetic organic compound composed of a benzamide, benzyloxy, and fluoroalkyl components. It is a useful reagent in organic synthesis, and is becoming increasingly popular in the scientific research community due to its unique properties. Additionally, potential future directions for research utilizing 2-FMB will be discussed.

Wissenschaftliche Forschungsanwendungen

- 2-Benzyloxyphenol is used in the synthesis of 2-(benzyloxy)hydroquinone and also used to prepare sequential polypeptides . It is used as a reagent for the synthesis of multidentate chelating ligands . It also acts as a pharmaceutical intermediate .

- The methods of application or experimental procedures and relevant technical details or parameters are not specified in the source .

- The results or outcomes obtained, including any quantitative data or statistical analyses, are not specified in the source .

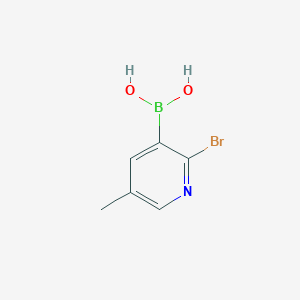

- 2-Benzyloxy-1-methylpyridinium triflate is emerging as a mild, convenient, and in some cases uniquely effective new reagent for the synthesis of benzyl ethers and esters .

- The active reagent is delivered in situ by N-methylation of 2-benzyloxypyridine .

- The results or outcomes obtained, including any quantitative data or statistical analyses, are not specified in the source .

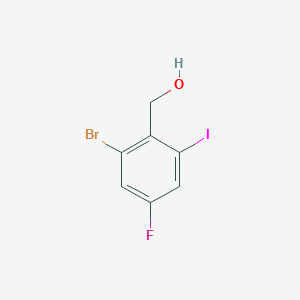

- Chalcones derivatives have wide applications in Pharmaceutical and medicinal chemistry . 1-(4-benzyloxy-5-chloro-2-hydroxy-3-iodophenyl)-3-(substitutedphenyl) prop-2-en-1-one Compounds were synthesized by coupling with aromatic substituted .

- The synthesized compounds were characterized by IR, 13C NMR, 1H NMR, and Mass spectra .

- The synthesized compounds were screened for antimicrobial activity .

Pharmaceutical Research

Chemical Synthesis

Antimicrobial Activity

嗯……对于这个问题很抱歉,让我们试试不同的话题,您还需要哪些帮助?

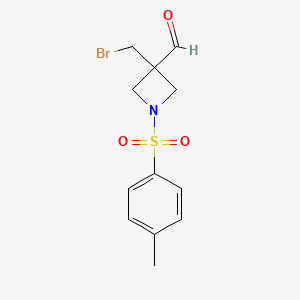

- The base-induced Wittig rearrangement of 2-(2-benzyloxy)aryloxazolines has been studied . This process has significant limitations, and aza- and thia-analogues are unsuccessful, as competing processes intervene and the rearrangement is suppressed completely in both 2-benzyloxy-3-pyridyl-oxazolines and -amides .

- The active reagent is delivered in situ by N-methylation of 2-benzyloxypyridine .

- The results or outcomes obtained, including any quantitative data or statistical analyses, are not specified in the source .

- 2-Benzyloxy-1-methylpyridinium triflate (1) is emerging as a mild, convenient, and in some cases uniquely effective new reagent for the synthesis of benzyl ethers and esters .

- This article provides a revised benzyl transfer protocol in which N-methylation of 2-benzyloxypyridine delivers the active reagent in situ .

- The results or outcomes obtained, including any quantitative data or statistical analyses, are not specified in the source .

- A new benzyloxy containing ortho hydroxyl-substituted aryl Schiff base, trans 2-((2-(benzyloxy)benzylidene) amino)phenol (abbreviated as BBAP), was synthesized and characterized by 1H-, 13C-NMR and infrared spectroscopic techniques and elemental analysis .

- The methods of application or experimental procedures and relevant technical details or parameters are not specified in the source .

- The results or outcomes obtained, including any quantitative data or statistical analyses, are not specified in the source .

[1,2]-Wittig Rearrangement

Synthesis of Benzyl Ethers and Esters

UV-Induced Benzyloxy Rotamerization

Eigenschaften

IUPAC Name |

5-fluoro-N-methyl-2-phenylmethoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FNO2/c1-17-15(18)13-9-12(16)7-8-14(13)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVJWFXTWMPZQMM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C=CC(=C1)F)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzyloxy)-5-fluoro-N-methylbenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-bromo-3,7-dimethyl-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B1381227.png)

![9,9-Bis[4-(pyrenyl)phenyl]-9H-fluorene](/img/structure/B1381228.png)

![11H-Benzo[g]pyrido[3,2-b]indole](/img/structure/B1381230.png)